
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, also known as S-Boc-5-hydroxypentylamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pentylamine and has been synthesized using various methods.
Applications De Recherche Scientifique
Pharmacological Applications of Carbamates
Carbamate compounds, including various derivatives, are widely studied for their diverse pharmacological applications. They are often involved in the development of medications due to their inhibitory effects on certain enzymes, such as acetylcholinesterase, which can be beneficial in treating diseases like Alzheimer's and myasthenia gravis.
Diagnostic Uses and Radiological Enhancements
Carbamates, like Metoclopramide, have been identified to facilitate diagnostic procedures in gastro-intestinal diagnostics. They assist in radiological identification of lesions in the small intestine, facilitate duodenal intubation and small intestine biopsy, and ease emergency endoscopy in upper gastro-intestinal hemorrhage (Pinder et al., 2012).
Neuroprotective and Anticancer Properties
Some carbamate derivatives demonstrate neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These wide-ranging pharmacological actions make them potential candidates for developing alternative medicines (Zhang et al., 2015).
Application in Antimicrobial Therapy
Carbamate derivatives are also explored for their antimicrobial properties. The benzofuran scaffold, in particular, has shown promise in developing new antimicrobial agents to address the global issue of antibiotic resistance. These structures are found in natural products and have a range of biological and pharmacological applications (Hiremathad et al., 2015).
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXIJCWVDGXTR-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

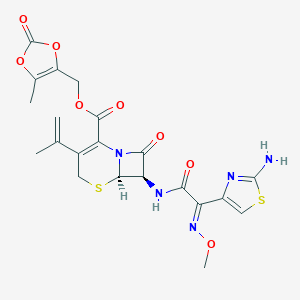
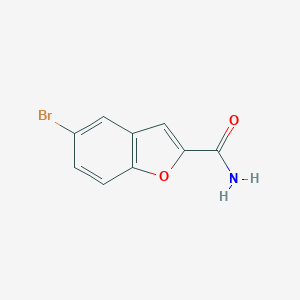
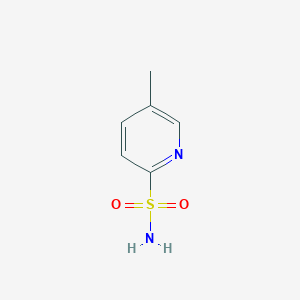
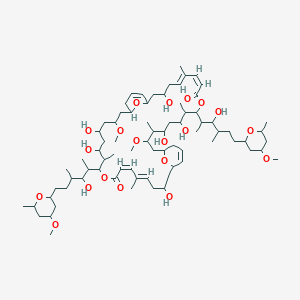
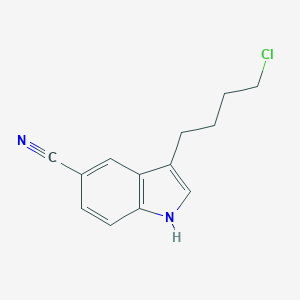
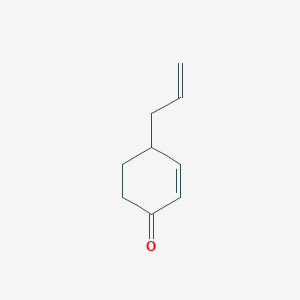
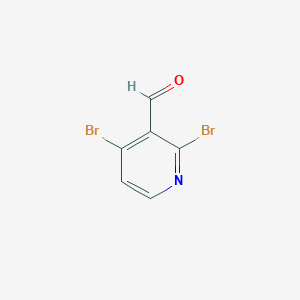
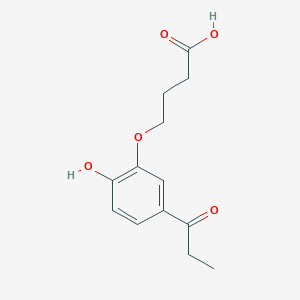
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)
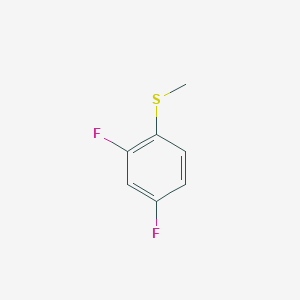
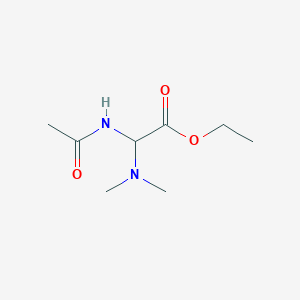
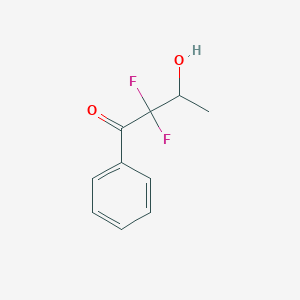
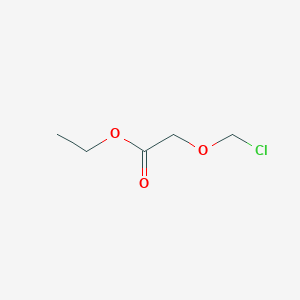
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)